molecular formula C10H14O3 B3032585 Cyclobutanecarboxylic anhydride CAS No. 25774-35-0

Cyclobutanecarboxylic anhydride

Cat. No. B3032585
CAS RN: 25774-35-0
M. Wt: 182.22 g/mol
InChI Key: DLDCKPBXRSRJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutanecarboxylic anhydride is a chemical compound derived from cyclobutanecarboxylic acid. It is characterized by the presence of a four-membered cyclobutane ring and the anhydride functional group, which is formed by the dehydration of two carboxylic acid groups.

Synthesis Analysis

The synthesis of cyclobutane derivatives, including those related to cyclobutanecarboxylic anhydride, has been explored through various methods. For instance, the stereoselective synthesis of 2-aminocyclobutane-1-carboxylic acids has been achieved, which are derivatives of cyclobutanecarboxylic acid, through enantiodivergent synthetic sequences . Additionally, the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, another derivative, was accomplished by photoirradiation . Furthermore, solid-state [2 + 2] cycloaddition reactions have been utilized to create cyclobutane derivatives with controlled stereochemistry . These methods highlight the versatility and the potential for creating a variety of cyclobutane-based compounds, including anhydrides.

Molecular Structure Analysis

The molecular structure of cyclobutane has been extensively studied. Electron diffraction studies have revealed bond distances and angles within the cyclobutane molecule, indicating that the ring is nonplanar with a dihedral angle of about 20 degrees . The planarity of the cyclobutane ring in certain derivatives has also been analyzed, showing a slightly distorted square-planar arrangement . These structural insights are crucial for understanding the reactivity and physical properties of cyclobutanecarboxylic anhydride.

Chemical Reactions Analysis

Cyclobutane derivatives undergo various chemical reactions. For example, the [2 + 2]-photocycloaddition reactions of maleic anhydride have been used to access 1,2,3-trifunctionalized cyclobutanes . Additionally, the [2+2] photocycloaddition reaction has been employed for constructing the cyclobutane ring in the synthesis of 2-aminocyclobutane-1-carboxylic acids . These reactions are indicative of the types of chemical transformations that cyclobutanecarboxylic anhydride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives can be inferred from their molecular structures and the types of reactions they undergo. For instance, the rigidity of the cyclobutane ring affects the physical properties of the molecules, as seen in the strong intramolecular hydrogen bonds and the cis-fused octane structural units in beta-peptides . The crystal structures of complexes with cyclobutanecarboxylic acid anions have been determined, providing insight into the coordination chemistry and hydrogen bonding of these compounds . The conformation of cyclobutanecarboxylic acid derivatives has also been studied, revealing puckered rings and the influence of substituents on bond lengths . These studies contribute to a comprehensive understanding of the properties of cyclobutanecarboxylic anhydride.

Scientific Research Applications

Photosensitive Polyimides

Cyclobutane tetracarboxylic acid dianhydrides, derived from photodimerization of maleic anhydride or methylmaleic anhydride, have been used to create high molecular weight film-forming polyimides with oxydianiline. These polyimides exhibit photosensitivity, likely due to the retrocyclization of the cyclobutane ring. Despite containing the cyclobutane ring, these polymers maintain good thermal stability (Moore & Gamble, 1992).

Complexes with Hexavalent Actinides

Cyclobutanecarboxylic acid anions have been employed in synthesizing new complexes with hexavalent actinides. These complexes, involving uranium and neptunium, have been studied via single-crystal X-ray diffraction, offering insights into their distinct coordination polyhedra and the impact of hydrogen bonding on their structures (Charushnikova et al., 2017).

Enzymatic Transamination in Glutamate Analogues Synthesis

Optically pure trans-cyclobutane analogues of glutamic acid, significant for their therapeutic potential, have been synthesized through selective enzymatic transamination of racemic trans-cyclobutane α-ketoglutaric acid derivatives. This approach underscores the versatility of cyclobutanecarboxylic anhydride derivatives in medicinal chemistry (Gu et al., 2006).

Free Radical Chlorination in Organic Synthesis

The study of free radical chlorination of cyclobutanecarboxylic acids has been instrumental in synthesizing various cyclobutane derivatives, crucial for advancing organic chemistry theory and its applications in synthesizing structurally significant compounds (Nevill, 1954).

Cyclobutanes in Drug Candidates

Cyclobutanes, with their unique structural properties, have been increasingly utilized in drug discovery. The cyclobutane ring contributes to enhancing factors like metabolic stability and directing pharmacophore groups, demonstrating the significance of cyclobutane derivatives in medicinal chemistry (van der Kolk et al., 2022).

Photosensitized Cycloaddition in Synthetic Chemistry

Cyclobutane-containing compounds have been synthesized via the photosensitized cycloaddition of methylmaleic anhydrides to thiophene. This process highlights the role of cyclobutanecarboxylic anhydride derivatives in synthetic chemistry, particularly in creating complex molecular structures (Bolivar et al., 1986).

Safety And Hazards

Cyclobutanecarboxylic anhydride is combustible and causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or inhaled . It is recommended to use personal protective equipment, avoid breathing vapors or mists, and avoid contact with skin and eyes .

Future Directions

Cyclobutanecarboxylic anhydride and its derivatives have potential applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . Recent advances in the total synthesis of cyclobutanecarboxylic anhydride-containing natural products have shown potent biological activities .

properties

IUPAC Name

cyclobutanecarbonyl cyclobutanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-9(7-3-1-4-7)13-10(12)8-5-2-6-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDCKPBXRSRJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)OC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298741
Record name Cyclobutanecarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutanecarboxylic anhydride

CAS RN

25774-35-0
Record name Cyclobutanecarboxylic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclobutanecarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclobutanecarbonyl cyclobutanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutanecarboxylic anhydride
Reactant of Route 2
Reactant of Route 2
Cyclobutanecarboxylic anhydride
Reactant of Route 3
Reactant of Route 3
Cyclobutanecarboxylic anhydride
Reactant of Route 4
Reactant of Route 4
Cyclobutanecarboxylic anhydride
Reactant of Route 5
Reactant of Route 5
Cyclobutanecarboxylic anhydride
Reactant of Route 6
Reactant of Route 6
Cyclobutanecarboxylic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.